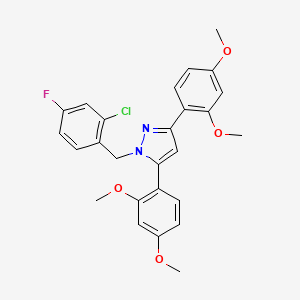
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, fluoro, and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
准备方法
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.
化学反应分析
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings.
科学研究应用
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials, such as organic semiconductors or polymers.
Biological Research: Researchers investigate the compound’s interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialty chemicals.
作用机制
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can be compared with other similar compounds to highlight its uniqueness:
1-(2-chloro-4-fluorobenzyl)-3-(2,4-dimethoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione: This compound shares similar substituents but differs in the core structure, which can lead to different chemical and biological properties.
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide: This compound has a piperazine ring instead of a pyrazole ring, resulting in distinct pharmacological and chemical characteristics.
属性
分子式 |
C26H24ClFN2O4 |
|---|---|
分子量 |
482.9 g/mol |
IUPAC 名称 |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(2,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H24ClFN2O4/c1-31-18-7-9-20(25(12-18)33-3)23-14-24(21-10-8-19(32-2)13-26(21)34-4)30(29-23)15-16-5-6-17(28)11-22(16)27/h5-14H,15H2,1-4H3 |
InChI 键 |
ONTVEZXYFHWZGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=C(C=C(C=C4)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















